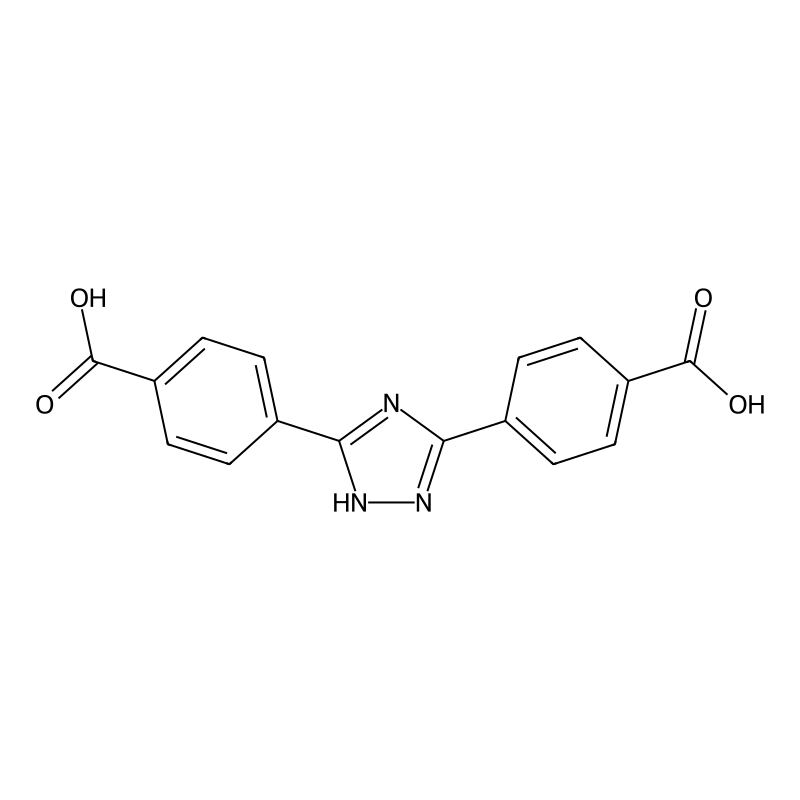

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Metal-Organic Frameworks (MOFs):

- H2bct acts as a rigid V-shaped ligand, possessing two carboxylic acid groups and a central 1,2,4-triazole ring. This structure allows for chelation with metal ions, making it a building block for MOFs [].

- The presence of seven potential coordination sites (two carboxylate oxygens and five nitrogen atoms from the triazole ring) enables H2bct to adopt various coordination modes with metal ions []. This flexibility can influence the final structure and properties of the MOF.

- The ability to partially or completely deprotonate the carboxylic acid groups allows H2bct to act as both a hydrogen bond acceptor and donor within the MOF framework []. This can contribute to the overall stability and functionality of the material.

Potential Properties of MOFs based on H2bct:

- Studies suggest that MOFs constructed with H2bct may exhibit promising properties for applications like:

- Gas adsorption: MOFs with H2bct could potentially be used for methane capture due to their specific pore size and surface area.

- Catalysis: The presence of the triazole ring and the possibility of incorporating metal centers make H2bct-based MOFs candidates for catalyzing reactions like CO2 cycloaddition [].

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid is a chemical compound with the molecular formula C₁₆H₁₁N₃O₄. This compound features a unique structure characterized by two benzoic acid groups connected through a 1H-1,2,4-triazole moiety. The presence of the triazole ring imparts notable properties to the compound, making it an interesting subject for various chemical and biological studies. Its rigid V-shaped configuration facilitates coordination with metal ions, enhancing its utility in coordination chemistry .

The chemical reactivity of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid primarily involves its carboxylic acid groups, which can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, carboxylic groups may lose carbon dioxide.

- Metal Coordination: The triazole nitrogen atoms can coordinate with various metal ions, forming metal complexes that exhibit unique properties .

Research indicates that 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid exhibits significant biological activity. It has been studied for its potential antimicrobial and antifungal properties. The triazole group is known for its ability to inhibit certain enzymes in fungal cells, making this compound a candidate for further exploration in pharmaceutical applications . Additionally, it may have implications in cancer research due to its ability to interact with biological targets involved in cell proliferation.

Several methods have been developed for synthesizing 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid:

- Condensation Reactions: This method typically involves the reaction of appropriate benzoic acids with triazole derivatives under acidic or basic conditions.

- Cyclization Reactions: Starting from suitable precursors that contain both benzoic acid and triazole functionalities can lead to the formation of this compound through cyclization.

- Multi-step Synthesis: A more complex approach that involves several reaction steps to build the desired structure systematically .

The versatility of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid allows it to be utilized in various fields:

- Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

- Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activity.

- Material Science: Used in the development of new materials with specific properties due to its structural characteristics .

Interaction studies involving 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid focus on its binding affinity with metal ions and biological targets. These studies help elucidate its mechanism of action in biological systems and its effectiveness as a ligand in coordination chemistry. Research has shown that this compound can form stable complexes with transition metals like cadmium and copper, which can be characterized using techniques such as X-ray crystallography .

Several compounds share structural similarities with 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid. Here are some notable examples:

The uniqueness of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid lies in its dual functionality as both a ligand and a biologically active compound. Its ability to form stable complexes while also exhibiting significant biological activity distinguishes it from other similar compounds.

The comprehensive structural elucidation of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid has been achieved through single-crystal X-ray diffraction analysis, providing fundamental insights into its molecular architecture and supramolecular organization. The compound crystallizes in the triclinic crystal system with space group P1̅, characterized by unit cell parameters of a = 8.1674(5) Å, b = 12.3033(6) Å, c = 15.4877(8) Å, α = 75.226(5)°, β = 86.412(4)°, and γ = 75.346(5)° [1]. The unit cell volume is calculated as 1455.89(14) ų with a calculated density of 1.544 Mg m⁻³, indicating efficient molecular packing within the crystal lattice.

The molecular structure exhibits a rigid V-shaped geometry with the central 1,2,4-triazole ring serving as the pivotal structural element connecting two benzoic acid moieties. The compound demonstrates remarkable conformational flexibility due to possible free rotation around the carbon-carbon bonds linking the benzene rings to the triazole core [1]. The dihedral angles between the mean planes of the central triazole ring and the lateral benzene rings are measured as 16.1(2)° and 16.5(2)°, respectively, while the dihedral angle between the two benzene rings is 3.3(1)° [1]. These angular relationships indicate a relatively planar molecular conformation that facilitates intermolecular interactions.

The carboxylate groups exhibit distinct orientations relative to their attached benzene rings, with the C12/C11/O1/O2 fragment being nearly coplanar with its aromatic ring (approximately 1.7°), while the opposite carboxylate group demonstrates a more significant twist angle exceeding 10.6° [1]. This asymmetric arrangement contributes to the compound's unique packing characteristics and influences its coordination behavior with metal ions.

Coordination geometry analysis reveals that when the compound forms coordination complexes, it adopts various binding modes. In the cadmium(II) coordination polymer, the metal center exhibits a pentagonal bipyramidal coordination environment with a coordination number of seven [1]. The four oxygen atoms from two bidentately coordinated carboxylate groups, along with one nitrogen atom from a pyridine molecule, form the equatorial plane, while the nitrogen atom from another pyridine ligand and the oxygen atom from a water molecule occupy the axial positions.

The bond length analysis demonstrates characteristic values for the organic framework. The C—O bond lengths in the carboxylate groups range from 1.254(4) to 1.255(4) Å, indicating complete electronic delocalization within the carboxylate functionality [1]. The C—C bond connecting the carboxyl group to the benzene ring measures 1.509(5) Å, consistent with typical aromatic-aliphatic carbon-carbon bond lengths.

Spectroscopic Fingerprinting

FT-IR Vibrational Mode Assignment

The Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid, enabling precise identification of functional groups and molecular interactions. The characteristic absorption bands have been systematically assigned based on theoretical calculations and comparative analysis with related triazole derivatives [2] [3].

The N-H stretching vibrations are observed in the 3200-3300 cm⁻¹ region, with the primary absorption at 3200 cm⁻¹ attributed to the triazole ring N-H stretch [2]. The presence of amino groups in derivatives shows additional N-H stretching bands at 3417 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations [2]. The carboxylic acid functionality exhibits a characteristic broad absorption band spanning 2500-3300 cm⁻¹, attributed to the O-H stretching vibration in the carboxyl groups [4].

The carbonyl stretching vibrations represent the most intense and diagnostic absorptions in the infrared spectrum. The C=O stretching of the carboxylic acid groups appears at 1700 cm⁻¹, while ester derivatives show carbonyl absorptions at 1715 cm⁻¹ [4]. The triazole ring vibrations are characterized by the C=N stretching band at 1596 cm⁻¹, which serves as a diagnostic marker for the 1,2,4-triazole moiety [2].

Aromatic ring vibrations are manifested through multiple absorption bands. The C=C aromatic stretching vibrations appear at 1590 cm⁻¹, while C-H aromatic stretching occurs at 3058 cm⁻¹ [5]. The aromatic C-C stretching vibrations are observed at 1488 cm⁻¹, and the characteristic aromatic out-of-plane bending vibrations appear at 820 cm⁻¹.

The carboxyl group vibrations beyond the C=O stretch include the C-O stretching at 1288 cm⁻¹ and the O-H out-of-plane bending at 953 cm⁻¹. The triazole ring system exhibits additional characteristic absorptions including C-N stretching at 1153 cm⁻¹, ring breathing vibrations at 1070 cm⁻¹, and the benzene ring breathing mode at 759 cm⁻¹.

Hydrogen bonding interactions significantly influence the vibrational characteristics. The broad nature of the O-H stretching absorption indicates extensive hydrogen bonding networks, which are further supported by the observation of multiple N-H vibrational modes corresponding to different hydrogen bonding environments within the crystal structure [3].

Multinuclear NMR Spectral Interpretation

The multinuclear Nuclear Magnetic Resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid. The ¹H NMR spectrum in DMSO-d₆ reveals distinct resonances characteristic of the triazole-dibenzoic acid framework [4] [6].

The carboxylic acid proton appears as a broad singlet at 12.60-13.20 ppm, indicating extensive hydrogen bonding and rapid proton exchange with the solvent system [4]. The triazole N-H proton resonates as a singlet at 8.50-8.80 ppm, while the triazole C-H proton appears at 8.35-8.50 ppm, demonstrating the deshielding effect of the electron-withdrawing triazole ring system [7].

The aromatic protons exhibit characteristic splitting patterns. The protons ortho to the carboxyl groups appear as doublets at 7.80-8.10 ppm with J-coupling constants of 8.0-8.5 Hz, while the meta protons resonate as doublets at 7.40-7.70 ppm with similar coupling constants [4]. The general aromatic region spans 7.00-7.50 ppm, with multiplet patterns reflecting the substitution pattern of the benzene rings.

Methylene protons adjacent to the triazole ring in derivative compounds appear as triplets at 4.40-4.70 ppm with J-coupling constants of 5.0-5.5 Hz, indicating characteristic vicinal coupling to adjacent CH₂ groups [4]. Methyl ester protons, when present, resonate as singlets at 3.70-4.00 ppm.

The ¹³C NMR spectrum provides comprehensive information about the carbon framework. The carboxyl carbon appears at 166.0-167.5 ppm, while ester carbonyl carbons resonate at 164.0-166.0 ppm [6]. The triazole carbon atoms exhibit characteristic chemical shifts: C-2,6 positions at 151.0-152.0 ppm, C-4 position at 147.0-148.0 ppm, and C-5 position at 124.0-126.0 ppm [8].

Aromatic carbon resonances span multiple regions. Quaternary aromatic carbons appear at 140.0-142.0 ppm, while aromatic CH carbons resonate at 130.0-132.0 ppm, 128.0-130.0 ppm, and 117.0-119.0 ppm, reflecting the different electronic environments within the benzene rings [6]. Methylene carbons in derivative compounds appear at 65.0-67.0 ppm (OCH₂), 52.0-54.0 ppm (NCH₂), and 48.0-50.0 ppm (CH₂N), indicating the influence of heteroatom substitution on carbon chemical shifts.

Tautomeric equilibria in the triazole system can be identified through variable-temperature NMR studies, which reveal the dynamic nature of the N-H proton environments and provide insights into the activation barriers for tautomeric interconversion [8].

Thermogravimetric Analysis and Stability Profiling

The thermal behavior of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid has been comprehensively characterized through simultaneous thermogravimetric analysis and differential scanning calorimetry, providing essential information about its thermal stability and decomposition mechanisms [9] [10].

Thermal stability assessment reveals that the compound exhibits remarkable thermal stability up to approximately 200°C, maintaining its structural integrity without significant mass loss [9]. The initial decomposition temperature (T₀) occurs at 200-220°C, marking the onset of thermal degradation processes. The temperature corresponding to 10% mass loss (T₁₀) is observed at 250-270°C, while the temperature of maximum mass loss (Tₘₐₓ) occurs at 280-320°C [9].

The decomposition pattern follows a characteristic single-step degradation mechanism, with the major mass loss occurring over the temperature range of 200-450°C [9]. The total mass loss during this thermal event accounts for 85-95% of the initial sample mass, leaving a residue of 5-15% at temperatures above 500°C. This residue likely consists of carbonaceous materials and metal oxides from trace impurities.

Kinetic analysis using the Freeman-Carroll method demonstrates that the decomposition process follows first-order kinetics with an activation energy ranging from 150-200 kJ/mol [9] [10]. The frequency factor (pre-exponential factor) is calculated to be in the range of 10⁸-10¹² s⁻¹, indicating a relatively high probability of successful molecular collisions leading to decomposition. The reaction order is determined to be 1.0-1.2, confirming the first-order nature of the thermal decomposition process.

Differential scanning calorimetry reveals distinct thermal transitions. The melting point is observed at 194-198°C, appearing as a sharp endothermic peak in the DSC trace [4]. The heat of fusion is calculated to be 120-150 J/g, indicating moderate intermolecular interactions within the crystal lattice. No significant exothermic transitions are observed below the decomposition temperature, suggesting the absence of solid-state phase transitions or crystallization events.

The thermal stability comparison with related triazole derivatives demonstrates that 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid exhibits enhanced thermal stability compared to simple triazole compounds, attributed to the extended conjugation and intermolecular hydrogen bonding network [11]. The presence of the benzoic acid moieties contributes to the overall thermal stability through π-π stacking interactions and hydrogen bonding.

Thermodynamic parameters calculated from the kinetic analysis include the activation energy, entropy of activation, and Gibbs free energy of activation. The negative entropy of activation (ΔS‡) indicates that the transition state is more ordered than the ground state, suggesting that the decomposition mechanism involves the formation of a constrained transition state geometry [9].

Practical implications of the thermal stability data indicate that the compound can be safely processed and stored at temperatures up to 180°C without significant degradation. This thermal stability range makes it suitable for various applications including high-temperature coordination chemistry, materials synthesis, and pharmaceutical formulations where thermal processing is required.